(S)-carazolol

Enantioselectivity Stereochemistry Receptor Binding

(S)-carazolol, CAS 78859-33-3, is the stereospecific (S)-enantiomer of carazolol, a carbazole-derived β-adrenoceptor ligand. It exhibits a unique pharmacological profile characterized by sub-nanomolar affinity for the β-adrenergic receptor family and a distinct functional selectivity across receptor subtypes.

Molecular Formula C18H22N2O2
Molecular Weight 298.4 g/mol
CAS No. 78859-33-3
Cat. No. B1610787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-carazolol
CAS78859-33-3
Molecular FormulaC18H22N2O2
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=CC2=C1C3=CC=CC=C3N2)O
InChIInChI=1S/C18H22N2O2/c1-12(2)19-10-13(21)11-22-17-9-5-8-16-18(17)14-6-3-4-7-15(14)20-16/h3-9,12-13,19-21H,10-11H2,1-2H3/t13-/m0/s1
InChIKeyBQXQGZPYHWWCEB-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

(S)-Carazolol (CAS 78859-33-3) – High-Affinity β-Adrenoceptor Ligand for Research and PET Imaging Applications


(S)-carazolol, CAS 78859-33-3, is the stereospecific (S)-enantiomer of carazolol, a carbazole-derived β-adrenoceptor ligand. It exhibits a unique pharmacological profile characterized by sub-nanomolar affinity for the β-adrenergic receptor family and a distinct functional selectivity across receptor subtypes [1]. This compound acts as a high-affinity antagonist or inverse agonist at β1 and β2 adrenoceptors while functioning as a potent agonist at the β3 adrenoceptor [2][3]. Its lipophilicity and binding characteristics have established (S)-carazolol as a valuable tool compound in both fundamental GPCR research and as a scaffold for the development of advanced positron emission tomography (PET) radioligands [4].

Why Racemic Carazolol or Other β-Blockers Cannot Replace (S)-Carazolol in Specialized Applications


The pharmacological activity of β-blockers resides predominantly in their (S)-enantiomers, with (R)-counterparts being several orders of magnitude less active [1]. Consequently, substituting (S)-carazolol with racemic (±)-carazolol introduces an equimolar amount of a weakly active enantiomer that can confound receptor-binding studies through non-specific interactions [2]. Furthermore, the unique functional profile of carazolol—combining β1/β2 antagonism with β3 agonism—is not shared by prototypical β-blockers like propranolol or carvedilol, which exhibit different subtype selectivity and signaling biases [3]. This unique combination of stereospecific potency and functional selectivity means that generic substitution within this compound class is not scientifically valid for applications requiring precise receptor pharmacology or for the synthesis of enantiopure radioligands used in PET imaging [4].

(S)-Carazolol: Quantitative Evidence of Differentiation for Scientific Procurement


Stereospecific Potency: (S)-Carazolol vs. Racemic and (R)-Enantiomer

The biological activity of β-blockers is stereospecific. The (S)-enantiomer of carazolol is the eutomer, possessing the vast majority of the compound's affinity for β-adrenoceptors. In direct comparisons, the (R)-enantiomer of carazolol exhibits significantly lower affinity and is not receptor-specific in vivo [1][2]. The difference in physiological activity between the (S)- and (R)-enantiomers for β-blockers in this chemical class is typically several orders of magnitude [3].

Enantioselectivity Stereochemistry Receptor Binding

Unique β3-Adrenoceptor Agonism: A Differentiating Profile from Prototypical β-Blockers

Unlike prototypical β-blockers such as propranolol, which acts solely as an antagonist, carazolol exhibits a unique functional profile. It is a potent, full agonist at the β3-adrenoceptor while retaining antagonist/inverse agonist properties at β1 and β2 receptors [1]. This functional selectivity is not a class-wide property but a specific feature of carazolol.

β3-adrenoceptor Functional Selectivity GPCR Pharmacology

High-Affinity Inverse Agonism at β2-Adrenoceptor: Structural Biology and Signaling Studies

(S)-carazolol functions as a high-affinity inverse agonist at the β2-adrenoceptor, a property that has been exploited to solve high-resolution crystal structures of the receptor in an inactive state [1]. This inverse agonism is a key differentiating feature from neutral antagonists, as it actively suppresses basal receptor activity.

Inverse Agonism β2AR Crystal Structure GPCR Structural Biology

Sub-Nanomolar Affinity for β1 and β2 Adrenoceptors Outperforms Common β-Blockers

Carazolol exhibits exceptionally high affinity for β-adrenoceptors, with reported Ki values in the sub-nanomolar range. This affinity is significantly higher than that of many commonly used β-blockers, establishing carazolol as one of the most potent ligands for these receptors [1].

Receptor Binding Affinity β1/β2 Antagonism Ki Comparison

Superior Cardioprotective Efficacy at Lower Doses Compared to Propranolol and Pindolol

In a direct comparative study of β-blockers in a rat model of stress-induced cardiac necrosis, carazolol provided significantly greater protection than either propranolol or pindolol, and was effective at substantially lower doses [1].

Cardioprotection In Vivo Pharmacology Isoprenaline Challenge

Brain-Penetrant PET Imaging: (S)-Carazolol Derivatives Visualize CNS β-Adrenoceptors

The lipophilicity of the (S)-carazolol scaffold enables the development of radioligands that cross the blood-brain barrier, a property not shared by many other β-blocker-based imaging agents. The fluorinated derivative, S-1'-[18F]fluorocarazolol, is one of the few PET tracers capable of visualizing β-adrenoceptors in the central nervous system [1][2].

PET Imaging Blood-Brain Barrier Penetration CNS Pharmacology

Optimal Scientific and Industrial Applications for (S)-Carazolol (CAS 78859-33-3)


Structural Biology: Crystallization of β2-Adrenoceptor in Inactive State

(S)-carazolol's robust inverse agonist activity at the β2-adrenoceptor makes it the ligand of choice for stabilizing the receptor in an inactive conformation for structural determination. This application is validated by the 2.4 Å crystal structure of the β2-adrenoceptor solved in complex with (-)-carazolol [1]. The use of the pure (S)-enantiomer is critical to avoid the confounding effects of the less active (R)-enantiomer in crystallization trials [2].

In Vivo PET Imaging: Synthesis of Brain-Penetrant Radiotracers

The (S)-carazolol scaffold is a validated precursor for synthesizing radioligands like S-1'-[18F]fluorocarazolol, one of the few PET tracers capable of quantifying β-adrenoceptor density in the central nervous system [1]. This is in contrast to [11C]carazolol, which shows limited brain penetration [2]. Procurement of enantiopure (S)-carazolol is essential for creating tracers with high specific activity and minimal non-specific binding from the inactive enantiomer [3].

β3-Adrenoceptor Pharmacology: Functional Studies and Screening

Given its unique profile as a potent, full β3-agonist (EC50 = 25 nM, intrinsic activity = 0.97) combined with β1/β2 antagonism, (S)-carazolol is an indispensable tool for studying β3-adrenoceptor signaling pathways in isolation [1]. This functional selectivity is not a feature of standard β-blockers like propranolol, making (S)-carazolol the preferred compound for dissecting β3-mediated effects in metabolic and cardiovascular research [2].

High-Sensitivity In Vivo Cardioprotection Studies

For in vivo studies of cardioprotection, (S)-carazolol offers superior efficacy at lower doses compared to propranolol and pindolol, providing almost complete protection against isoprenaline-induced cardiac necrosis in rat models [1]. This high potency translates to a more cost-effective and robust experimental tool, requiring less compound for significant biological effects [1].

Quote Request

Request a Quote for (S)-carazolol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.